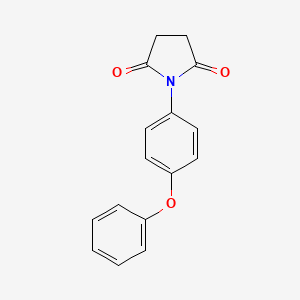

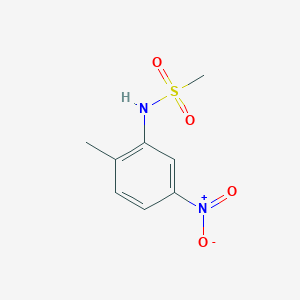

![molecular formula C22H21FN4O B5543250 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related pyrazole-acetamide derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, indicating a methodological framework that could potentially apply to our compound of interest (Chkirate et al., 2019). Similarly, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides shows a complex approach to creating compounds with anti-inflammatory activity, highlighting the intricate synthesis routes possible for related structures (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is often confirmed through techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide revealed insights into its molecular geometry, confirming the structure through elemental analysis and spectroscopic studies (Nayak et al., 2014). These methodologies are crucial for understanding the detailed structure of our compound.

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives can include hydrogen bonding, coordination with metal ions, and formation of complex molecular architectures. The novel Co(II) and Cu(II) complexes mentioned earlier exhibit such interactions, demonstrating the chemical reactivity and potential for forming supramolecular structures through hydrogen bonding and coordination chemistry (Chkirate et al., 2019).

Applications De Recherche Scientifique

Overview

The specific compound 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide does not have direct matches in recent literature within the scope of scientific research applications available through the consensus database. However, to provide valuable information related to your query, we can draw parallels and insights from studies involving related chemical entities or those within a similar research context, focusing on compounds with structural or functional similarities, such as acetamide derivatives and their biological effects, pyrazole heterocycles, and their significance in medicinal chemistry.

Acetamide Derivatives and Biological Effects

Acetamide derivatives, including compounds similar in structure or functional groups to the queried chemical, have been the subject of extensive study due to their commercial importance and biological effects. For instance, the toxicology and biological consequences of exposure to acetamide and its derivatives have been reviewed, highlighting the varied qualitative and quantitative biological responses among these chemicals (Kennedy, 2001). This review underscores the significance of understanding the biological impacts of chemical compounds, which can be essential in assessing the potential research applications of new acetamide derivatives.

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole heterocycles, as part of the chemical structure in the query, are noteworthy in the realm of medicinal chemistry due to their wide range of biological activities. A concise review on the synthesis of pyrazole heterocycles has shed light on their importance as pharmacophores, with applications spanning anticancer, analgesic, anti-inflammatory, and antimicrobial activities, among others (Dar & Shamsuzzaman, 2015). This indicates the potential research value of compounds containing pyrazole heterocycles, including the exploration of their applications in disease treatment and drug development.

Propriétés

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c1-15-19(18-8-5-9-20(23)22(18)26-15)12-21(28)24-11-10-16-13-25-27(14-16)17-6-3-2-4-7-17/h2-9,13-14,26H,10-12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRZURXYAJPBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCCC3=CN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

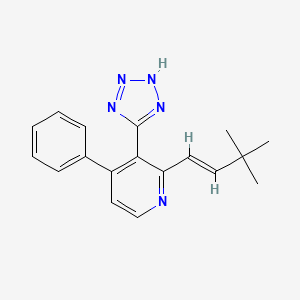

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

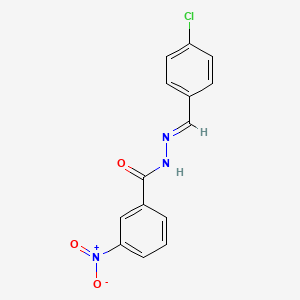

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

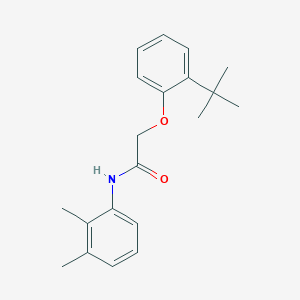

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)